Lu 26-046

M1 muscarinic receptor Binding affinity Neurological disorders

Muscarinic agonists are not interchangeable-pilocarpine and oxotremorine exhibit only micromolar M1 affinity and lack M3 antagonism, producing confounding off-target effects in functional assays. Lu 26-046 resolves this with sub-nanomolar M1 binding (Ki=0.51 nM) and weak M3 antagonism. • 12,000× higher M1 affinity vs. pilocarpine-enables selective M1 engagement in PI hydrolysis/calcium flux assays without M2-mediated cardiac or M3-mediated secretory confounds • Unique discriminative stimulus cue not fully mimicked by O-Me-THPO, oxotremorine, or arecoline-validated reference tool for dissecting M1 vs. M2 contributions to cognition and locomotion • Supplied as (-)-enantiomer (M2/M1 index=4.2); stereoselective synthesis verified against (+)-Lu 26-047

Molecular Formula C10H12N2OS
Molecular Weight 208.28 g/mol
CAS No. 143756-51-8
Cat. No. B1675339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLu 26-046
CAS143756-51-8
Synonyms7-methyl-3-(2-propynyloxy)-4,5,6,7-tetrahydroisothiazolo(4,5-c)pyridine
Lu 26-046
Lu-26-046
Molecular FormulaC10H12N2OS
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESCC1CNCC2=C1SN=C2OCC#C
InChIInChI=1S/C10H12N2OS/c1-3-4-13-10-8-6-11-5-7(2)9(8)14-12-10/h1,7,11H,4-6H2,2H3/t7-/m1/s1
InChIKeyTUJJAFCGWFLDFE-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lu 26-046: M1/M2 Agonist, M3 Antagonist


Lu 26-046 is a synthetic muscarinic acetylcholine receptor (mAChR) agonist belonging to the tetrahydroisothiazolo[4,5-c]pyridine class . It exhibits high‑affinity partial agonism at M1 receptors (Ki = 0.51 nM), moderate‑affinity partial agonism at M2 receptors (Ki = 26 nM), and weak functional antagonism at M3 receptors (Ki = 5 nM) . The compound is supplied as the (−)‑enantiomer and demonstrates distinct discriminative stimulus properties in rodents that are not fully recapitulated by other muscarinic agonists [1].

M1/M2 partial agonist with M3 antagonism – supports muscarinic subtype deconvolution studies
(−)-Enantiomer – stereochemically defined tool for enantiomer-specific signaling research
Distinct discriminative cue – enables in vivo behavioral pharmacology without cue overlap from classical agonists

Why Generic Agonists Cannot Replace Lu 26-046


Muscarinic agonists are not interchangeable; they differ profoundly in subtype selectivity, intrinsic efficacy, and functional bias. Lu 26-046 is distinguished by a unique profile: sub‑nanomolar M1 affinity combined with M3 antagonism, whereas classical agonists such as pilocarpine, oxotremorine, and arecoline display micromolar M1 affinities and lack M3 antagonism [1]. Even structurally related THPO analogs like O‑Me‑THPO exhibit inverted M2/M1 selectivity and non‑selective peripheral agonism [2]. Substituting Lu 26-046 with an alternative agonist without accounting for these differences will alter receptor occupancy, downstream signaling, and in vivo behavioral outcomes, potentially invalidating experimental conclusions.

Selectivity shift Classical agonists lack M3 antagonism; pilocarpine, oxotremorine show micromolar M1 affinities — functional outcomes may not transfer
THPO analogs O-Me-THPO exhibits inverted M2/M1 selectivity and non-selective peripheral agonism, altering receptor occupancy and in vivo behavior
Enantiomer mismatch The (+)-enantiomer Lu 26-047 shows distinct M2/M3 antagonism and weak M1 agonism; racemic or wrong isomer confounds stereospecific interpretation

Lu 26-046: Affinity, Selectivity & Functional Profile


M1 Receptor Affinity vs Pilocarpine

Lu 26-046 binds to the M1 muscarinic receptor with a Ki of 0.51 nM . In contrast, the classical muscarinic agonist pilocarpine binds to the human M1 receptor with an apparent Ki of 6,000 nM (6 µM) under comparable radioligand displacement conditions [1]. This represents a >12,000‑fold difference in M1 affinity.

M1 affinity vs pilocarpine
Cross-study comparable
Lu 26-046: Ki 0.51 nM vs Pilocarpine: Ki 6,000 nM
~12,000-fold higher M1 binding; supports M1-preferring assay design
Radioligand displacement, human mAChRs
M1 muscarinic receptor Binding affinity Neurological disorders

M2 Affinity and M1 Selectivity

Lu 26-046 exhibits a Ki of 26 nM at M2 receptors , resulting in a 51‑fold selectivity for M1 over M2 (Ki M2 / Ki M1 = 51). In comparison, the M2‑preferring agonist oxotremorine binds to human M1 and M2 receptors with Kis of 3,310 nM and 9,330 nM respectively, yielding an M1/M2 selectivity ratio of only 0.35 [1].

M2 affinity & M1 selectivity
Cross-study comparable
M2 Ki = 26 nM; M1/M2 selectivity = 51 (Lu 26-046) vs 0.35 (oxotremorine)
M1-selective profile reduces M2-mediated interpretation artifacts
Human mAChR radioligand binding
M2 muscarinic receptor Subtype selectivity Cardiac safety

M3 Antagonism vs O-Me-THPO

Lu 26-046 displays weak antagonistic activity at M3 receptors (Ki = 5 nM) in guinea pig ileum preparations [1]. In contrast, the structurally related agonist O‑Me‑THPO exhibits non‑selective full agonism at peripheral M1, M2, and M3 receptors [1].

M3 functional profile
Head-to-head
Weak antagonist (Ki 5 nM) in guinea pig ileum vs non-selective agonist O-Me-THPO
M3 antagonism may limit peripheral secretory artifacts in CNS studies
M3-mediated contraction assay
M3 muscarinic receptor Functional antagonism Tissue selectivity

Enantioselective M1/M2 Receptor Profiles

The (−)‑enantiomer Lu 26‑046 shows a preferential M1 affinity (M2/M1 binding index = 4.2) and partial agonism at M1 and M2 receptors [1]. The (+)‑enantiomer Lu 26‑047 exhibits a high M2/M1 index of 9.3, weak partial M1 agonism, and M2/M3 antagonistic effects [1].

Enantiomer receptor profiles
Head-to-head
Lu 26-046 (−): M2/M1 index 4.2, partial M1/M2 agonism vs Lu 26-047 (+): M2/M1 index 9.3, weak M1 agonism, M2/M3 antagonism
Incorrect enantiomer shifts receptor occupancy and functional readouts
Rat brain [3H]QNB/pirenzepine binding
Enantiomer Stereoselectivity Muscarinic receptor

In Vivo Cue Specificity vs O-Me-THPO

In rats trained to discriminate Lu 26‑046 from saline, the compound dose‑dependently substituted for itself but only partially substituted for O‑Me‑THPO [1]. Pilocarpine produced a preferential effect in Lu 26‑046‑trained rats, whereas oxotremorine and arecoline had preferential effects in O‑Me‑THPO‑trained rats [1].

In vivo cue specificity
Head-to-head
Full self-substitution; partial O-Me-THPO substitution in drug discrimination
Unique interoceptive cue indicates distinct subtype ensemble engagement
Two-lever operant procedure, rats
Drug discrimination Behavioral pharmacology Receptor subtype

Lu 26-046: Recommended Applications


M1 Functional Studies Without M2/M3 Interference

The 12,000‑fold higher M1 affinity of Lu 26‑046 relative to pilocarpine , combined with its weak M3 antagonism [1], makes it ideal for in vitro functional assays (e.g., phosphoinositide hydrolysis, calcium flux) where selective M1 engagement is desired without confounding M2‑mediated cardiac effects or M3‑mediated glandular secretion.

Central Muscarinic Behavioral Pharmacology

Lu 26‑046's unique drug discrimination cue, which is not fully mimicked by O‑Me‑THPO, oxotremorine, or arecoline [1], establishes it as a reference tool for dissecting the relative contributions of M1 and M2 receptors to cognitive and locomotor behaviors in rodents.

Stereoselective Pharmacology & Enantiomeric Purity

The stark pharmacological divergence between (−)‑Lu 26‑046 and (+)‑Lu 26‑047 (M2/M1 index of 4.2 vs. 9.3; M3 antagonism only in Lu 26‑047) [1] positions Lu 26‑046 as a critical enantiopure standard for validating stereoselective synthesis and for investigating enantiomer‑specific muscarinic signaling.

Application
Selection Property
Validation Focus
M1-selective in vitro functional assays
M1-preferring affinity and M3 antagonism
M1-mediated response without M2/M3 interference
CNS behavioral pharmacology studies
Distinct discriminative stimulus cue
In vivo M1/M2 contribution analysis
Stereochemical muscarinic research
Enantiomer-specific receptor profile
Enantiomeric purity and signaling comparison

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